![molecular formula C20H23N3O2S B15284001 2-[(5-Cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B15284001.png)
2-[(5-Cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide
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Overview
Description
2-[(5-Cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide is a complex organic compound with a unique structure that includes a quinazolinone core, a cyclohexyl group, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide typically involves the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothiocyanate. This reaction yields 4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro (benzo [h]quinazoline-5,1′-cycloalkanes), which can then be alkylated using various halo compounds to produce the desired S-alkyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(5-Cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydro or tetrahydro derivatives.
Substitution: The sulfanyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced quinazolinone derivatives, and various substituted acetamides, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[(5-Cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-[(5-Cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can interact with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
2-[(5-Cyclohexyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide: A similar compound with an additional ethyl group on the quinazolinone core.
4-Oxo-3,4-dihydro-2-quinazolinylmethylbenzoic acids: Structural analogs with different substituents on the quinazolinone core.
Uniqueness
The uniqueness of 2-[(5-Cyclohexyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group and the sulfanylacetamide moiety differentiates it from other quinazolinone derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.
Properties
Molecular Formula |
C20H23N3O2S |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[(5-cyclohexyl-4-oxo-5,6-dihydro-3H-benzo[h]quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H23N3O2S/c21-16(24)11-26-20-22-18-14-9-5-4-8-13(14)10-15(17(18)19(25)23-20)12-6-2-1-3-7-12/h4-5,8-9,12,15H,1-3,6-7,10-11H2,(H2,21,24)(H,22,23,25) |
InChI Key |
GRXKQCHKSWISQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CC3=CC=CC=C3C4=C2C(=O)NC(=N4)SCC(=O)N |
Origin of Product |
United States |
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